Osteoclastogenesis Inhibition IC50: sRANKL-IN-1 vs. RANKL-IN-1
In RAW264.7 cell-based osteoclastogenesis assays, sRANKL-IN-1 (compound S3) inhibited RANKL-induced osteoclast formation with an IC50 of 0.096 μM [1]. RANKL-IN-1 (compound 19u) exhibited an IC50 of 0.07 μM in comparable assays . Although RANKL-IN-1 is marginally more potent, sRANKL-IN-1 was identified as the most potent hit from a library of 10,016 compounds screened against a novel sRANKL-specific binding site, providing a chemically distinct starting point for SAR exploration [1].
| Evidence Dimension | Osteoclastogenesis inhibition IC50 |
|---|---|
| Target Compound Data | 0.096 μM |
| Comparator Or Baseline | RANKL-IN-1 (MedChemExpress) = 0.07 μM |
| Quantified Difference | RANKL-IN-1 is 1.37-fold more potent (0.07/0.096) |
| Conditions | RAW264.7 cell osteoclastogenesis assay, 4-day treatment |
Why This Matters
The potent osteoclast inhibition validates sRANKL-IN-1 as a high-quality tool compound for studying RANKL-mediated osteoclast differentiation in cellular models.
- [1] Zhou, Y. et al. Identification of a binding site on soluble RANKL that can be targeted to inhibit soluble RANK-RANKL interactions and treat osteoporosis. Nature Communications 13, 5338 (2022). View Source
